Corr4A - 421580-53-2

Corr4A

Catalog Number: EVT-264371
CAS Number: 421580-53-2
Molecular Formula: C21H17ClN4O2S2
Molecular Weight: 457 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Corr4a (N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide) is a small molecule identified as a promising candidate for the treatment of cystic fibrosis (CF). [, ] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. [] The most common mutation, F508del-CFTR, leads to misfolding and trafficking defects, resulting in reduced CFTR protein at the cell surface and impaired chloride ion transport. [, ] Corr4a acts as a "corrector," aiming to improve the processing and trafficking of F508del-CFTR, thus increasing its presence and functionality at the cell surface. [, , ]

Mechanism of Action

Corr4a primarily acts by improving the processing and trafficking of F508del-CFTR. [, , , ] While its exact mechanism remains incompletely understood, research suggests it may stabilize the mutant protein, allowing it to escape the endoplasmic reticulum quality control mechanisms and reach the cell surface. [, ] Corr4a's action leads to a partial restoration of F508del-CFTR function, enhancing chloride ion transport in CF cells. [, , , ] Studies also indicate that Corr4a might influence F508del-CFTR's intracellular trafficking pathways, directing it towards recycling routes and potentially away from degradation pathways. []

Applications

The primary application of Corr4a in scientific research is as a tool to investigate and potentially treat cystic fibrosis. [1-12] Its ability to partially restore F508del-CFTR function has made it a valuable compound for studying CFTR trafficking, protein-protein interactions, and the development of novel therapeutic strategies. [, , , , ]

  • In vitro studies: Researchers utilize Corr4a to evaluate its efficacy in correcting F508del-CFTR function in various cell models, including human airway epithelial cells. [, , , , , ] These studies explore the effects of Corr4a alone or in combination with other corrector molecules to maximize CFTR rescue. [, ]
  • Understanding CFTR biology: Corr4a serves as a valuable tool to dissect the intricate mechanisms underlying CFTR biogenesis, trafficking, and function. [, ] Research using Corr4a has contributed to identifying specific protein domains and cellular pathways involved in F508del-CFTR misprocessing. []
  • Development of novel therapies: The identification of Corr4a as a CFTR corrector has spurred further research and development of more potent and effective corrector molecules for CF treatment. [, ]
Future Directions

Despite promising results in preclinical studies, Corr4a alone did not demonstrate sufficient clinical efficacy to become an approved CF treatment. [, ] Future research directions for Corr4a could include:

  • Combinatorial therapies: Exploring the synergistic potential of Corr4a in combination with other CFTR modulators, such as potentiators, to achieve a more robust therapeutic effect. [, ]
  • Optimizing delivery and efficacy: Investigating novel drug delivery systems or chemical modifications to enhance the stability, bioavailability, and overall efficacy of Corr4a. []

VX809 (Lumacaftor)

  • Compound Description: VX-809, also known as Lumacaftor, is a small-molecule drug used to treat cystic fibrosis. It acts as a CFTR corrector, meaning it helps to improve the processing and trafficking of the F508del-CFTR protein. [, , , ]
  • Relevance: VX809 is often investigated in combination with Corr4a to assess potential synergistic effects in rescuing F508del-CFTR function. [, , ] Studies have shown that VX809 primarily acts on the N-terminal half of the F508del-CFTR protein, while Corr4a appears to exert its effects on the C-terminal half. []

VX325

  • Compound Description: VX325 is a quinazoline derivative identified as a CFTR corrector. It enhances the expression and maturation of the F508del-CFTR protein. []

Tezacaftor (VX661)

  • Compound Description: Tezacaftor, also known as VX-661, is another small-molecule drug classified as a CFTR corrector. It is used in combination therapies for treating cystic fibrosis. [, ]
  • Relevance: Like Corr4a and VX809, Tezacaftor aims to improve the processing and trafficking of F508del-CFTR. [] Mechanistically, Tezacaftor's action appears to be more aligned with VX809 and VX325, primarily targeting the N-terminal half of the F508del-CFTR protein. []

Miglustat

  • Compound Description: Miglustat is an iminosugar molecule initially developed as an enzyme inhibitor. It has shown some efficacy as a CFTR corrector in restoring F508del-CFTR function. [, , ]
  • Relevance: Miglustat is often included in combination studies with Corr4a and other correctors to evaluate their combined effects on F508del-CFTR rescue. [, , ]

1,4-Dideoxy-2-hydroxymethyl-1,4-imino-l-threitol (IsoLAB)

  • Compound Description: IsoLAB, an iminosugar derivative, acts as a CFTR corrector by improving the trafficking of the F508del-CFTR protein. [, , ]
  • Relevance: IsoLAB is frequently studied in combination with Corr4a and other correctors to explore potential synergistic effects in restoring F508del-CFTR function. [, , ]

Suberoylanilide hydroxamic acid (SAHA)

  • Compound Description: SAHA is a histone deacetylase (HDAC) inhibitor with potential as a CFTR corrector. It has been investigated for its ability to improve F508del-CFTR processing and trafficking. [, , ]
  • Relevance: SAHA is often included in combinatorial corrector regimens alongside Corr4a to investigate potential additive or synergistic effects in rescuing F508del-CFTR. [, , ]

VX-770 (Ivacaftor)

  • Compound Description: VX-770, also known as Ivacaftor, is a CFTR potentiator that enhances the channel activity of CFTR proteins. [, ]
  • Relevance: While Corr4a focuses on improving F508del-CFTR trafficking, Ivacaftor aims to improve the function of CFTR proteins that have successfully reached the cell surface. [] They represent distinct but complementary therapeutic approaches for cystic fibrosis.

Elexacaftor

  • Compound Description: Elexacaftor is a next-generation CFTR corrector that has demonstrated efficacy in improving the function of various CFTR mutations, including G85E and N1303K. []

Apigenin

  • Compound Description: Apigenin is a naturally occurring flavonoid with potential as a CFTR potentiator. It has been shown to enhance the activity of certain CFTR mutants, including N1303K. []
  • Relevance: Apigenin represents a different class of CFTR modulators compared to Corr4a. While Corr4a acts as a corrector, Apigenin works as a potentiator, enhancing the function of CFTR proteins that have successfully reached the cell surface. []

C4

  • Compound Description: C4 is a small molecule corrector that has shown the ability to partially block the lysosomal degradation of thermally destabilized F508del-CFTR. []
  • Relevance: Similar to Corr4a, C4 aims to improve the stability and trafficking of F508del-CFTR, preventing its premature degradation. []

C18

  • Compound Description: C18 is a small molecule corrector with similar properties to C4. It can partially rescue thermally destabilized F508del-CFTR from lysosomal degradation. []
  • Relevance: Like Corr4a, C18 focuses on improving the stability and trafficking of F508del-CFTR, highlighting its potential as a therapeutic target for cystic fibrosis. []

Properties

CAS Number

421580-53-2

Product Name

Corr4A

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

Molecular Formula

C21H17ClN4O2S2

Molecular Weight

457 g/mol

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC

Solubility

Soluble in DMSO

Synonyms

Corrector C4; Corrector C-4; Corrector C 4; Corr-4a; Corr 4a; Corr4a;

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.